N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 553657-31-1
VCID: VC7430802
InChI: InChI=1S/C19H22ClN3O/c1-15-7-8-17(20)13-18(15)22-9-11-23(12-10-22)19(24)21-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
SMILES: CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NCC3=CC=CC=C3
Molecular Formula: C19H22ClN3O
Molecular Weight: 343.86

N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide

CAS No.: 553657-31-1

Cat. No.: VC7430802

Molecular Formula: C19H22ClN3O

Molecular Weight: 343.86

* For research use only. Not for human or veterinary use.

N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide - 553657-31-1

Specification

CAS No. 553657-31-1
Molecular Formula C19H22ClN3O
Molecular Weight 343.86
IUPAC Name N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C19H22ClN3O/c1-15-7-8-17(20)13-18(15)22-9-11-23(12-10-22)19(24)21-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Standard InChI Key VNHYYNNGYWXUPB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NCC3=CC=CC=C3

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a carboxamide group (N-benzyl moiety) and at the 4-position with a 5-chloro-2-methylphenyl group. This arrangement creates distinct hydrophobic and electronic regions:

  • Aromatic domain: The 5-chloro-2-methylphenyl group contributes electron-withdrawing characteristics via the chlorine atom (Hammett σₚ = +0.23) and steric bulk from the methyl substituent.

  • Piperazine core: The six-membered diamine ring enables hydrogen bonding and cation-π interactions, frequently exploited in CNS-targeting drugs .

  • Benzyl carboxamide: The N-benzyl group enhances lipophilicity (clogP ≈ 3.2 predicted), potentially improving blood-brain barrier permeability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₂ClN₃O
Molecular Weight343.86 g/mol
Hydrogen Bond Donors1 (NH of carboxamide)
Hydrogen Bond Acceptors3 (2 N in piperazine, 1 O)
Rotatable Bonds5
Topological Polar Surface Area41.6 Ų

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide likely follows a modular approach:

  • Piperazine functionalization: Introduction of the 5-chloro-2-methylphenyl group via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination .

  • Carboxamide formation: Coupling of the piperazine amine with benzyl isocyanate or via mixed carbonates using carbodiimide reagents .

Reported Protocols

While no explicit synthesis is documented for this compound, analogous piperazine carboxamides provide methodological insights:

  • Step 1: 4-(5-Chloro-2-methylphenyl)piperazine can be synthesized by reacting 1-chloro-5-methyl-2-nitrobenzene with piperazine under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C) . Nitro group reduction (H₂/Pd-C) yields the amine intermediate.

  • Step 2: Carboxamide formation via reaction with benzyl isocyanate in ethyl acetate, catalyzed by triethylamine (TEA) at 0–25°C . Typical yields for similar reactions range from 65–78% after silica gel chromatography .

Table 2: Optimization Parameters for Carboxamide Coupling

ParameterOptimal ConditionEffect on Yield
SolventAnhydrous THFMinimizes hydrolysis
Temperature0°C → 25°C (gradual)Controls exothermicity
BaseTEA (2.5 equiv)Neutralizes HCl byproduct
Reaction Time12–16 hoursEnsures completion

Structure-Activity Relationship (SAR) Trends

Substitution at the Piperazine 4-Position

  • Electron-withdrawing groups (e.g., Cl, CF₃): Enhance metabolic stability (t₁/₂ > 120 min in human microsomes) .

  • Methyl groups: Improve CNS penetration (brain/plasma ratio = 1.8 vs. 0.4 for H-substituted analogs) .

Carboxamide Modifications

  • N-Benzyl vs. N-Alkyl: Benzyl increases logD (2.1 → 3.4) but reduces aqueous solubility (1.2 mg/mL → 0.3 mg/mL) .

  • Ortho-substituted benzyls: Lower hERG inhibition (IC₅₀ = 12 μM vs. 2 μM for para-substituted) .

Future Research Directions

Target Deconvolution

Advanced techniques could elucidate mechanisms:

  • Chemical proteomics: Identify binding partners using photoaffinity probes .

  • Cryo-EM: Map interactions with tubulin or neurotransmitter receptors .

Prodrug Development

Address solubility limitations through:

  • Phosphate esters: Increase aqueous solubility >10-fold (e.g., 3.2 mg/mL → 34 mg/mL) .

  • Peptide conjugates: Enhance tumor targeting via integrin-mediated uptake .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator